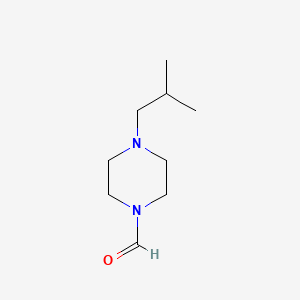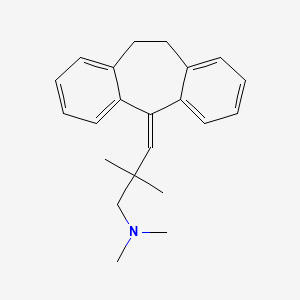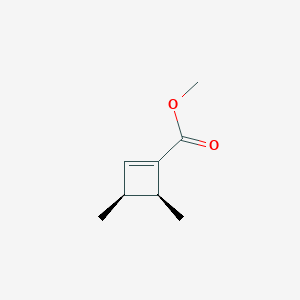
1-Cyclobutene-1-carboxylicacid,3,4-dimethyl-,methylester,cis-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutene-1-carboxylicacid,3,4-dimethyl-,methylester,cis-(9CI) is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . This compound is characterized by a cyclobutene ring substituted with carboxylic acid and methyl ester groups, making it a versatile molecule in organic synthesis and various industrial applications.
Preparation Methods
The synthesis of 1-Cyclobutene-1-carboxylicacid,3,4-dimethyl-,methylester,cis-(9CI) involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the cyclobutene ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Cyclobutene-1-carboxylicacid,3,4-dimethyl-,methylester,cis-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ester group, forming amides or other esters
Scientific Research Applications
1-Cyclobutene-1-carboxylicacid,3,4-dimethyl-,methylester,cis-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: This compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and other bioactive compounds.
Medicine: Its derivatives may have potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Cyclobutene-1-carboxylicacid,3,4-dimethyl-,methylester,cis-(9CI) involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of active intermediates that interact with biological pathways. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, resulting in the observed biological effects .
Comparison with Similar Compounds
1-Cyclobutene-1-carboxylicacid,3,4-dimethyl-,methylester,cis-(9CI) can be compared with other cyclobutene derivatives:
1-Cyclobutene-1-carboxylicacid,3,4-dimethyl-,ethylester: Similar structure but with an ethyl ester group instead of a methyl ester.
1-Cyclobutene-1-carboxylicacid,3,4-dimethyl-,propylester: Contains a propyl ester group, leading to different physical and chemical properties.
1-Cyclobutene-1-carboxylicacid,3,4-dimethyl-,butylester: Features a butyl ester group, which may affect its reactivity and applications
These comparisons highlight the uniqueness of 1-Cyclobutene-1-carboxylicacid,3,4-dimethyl-,methylester,cis-(9CI) in terms of its specific ester group and its resulting properties and applications.
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
methyl (3S,4S)-3,4-dimethylcyclobutene-1-carboxylate |
InChI |
InChI=1S/C8H12O2/c1-5-4-7(6(5)2)8(9)10-3/h4-6H,1-3H3/t5-,6-/m0/s1 |
InChI Key |
FTLVSCMZYSKIHQ-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1C=C([C@H]1C)C(=O)OC |
Canonical SMILES |
CC1C=C(C1C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


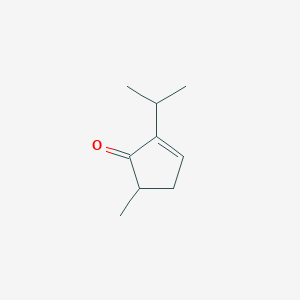
![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)
![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)
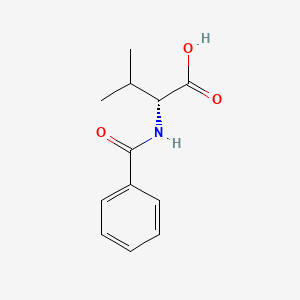


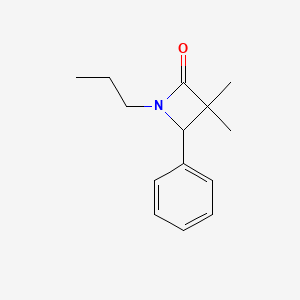
![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-](/img/structure/B13806478.png)
![2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol](/img/structure/B13806485.png)

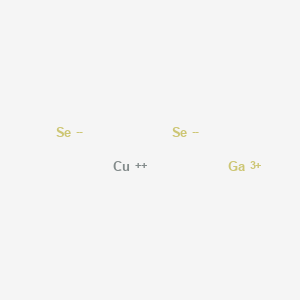
![barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13806509.png)
